Acetanilide, 4'-chloro-2'-(o-chlorobenzoyl)-2-(2-(diethylamino)acetamido)-N-methyl-
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Overview
Description
“Acetanilide, 4’-chloro-2’-(o-chlorobenzoyl)-2-(2-(diethylamino)acetamido)-N-methyl-” is a complex organic compound that belongs to the class of acetanilides Acetanilides are known for their diverse applications in pharmaceuticals, dyes, and as intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Acetanilide, 4’-chloro-2’-(o-chlorobenzoyl)-2-(2-(diethylamino)acetamido)-N-methyl-” typically involves multiple steps, including the acylation of aniline derivatives, chlorination, and amidation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors, continuous flow systems, and stringent quality control measures. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or hydrogen peroxide.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Can involve nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicine, this compound or its derivatives could be investigated for their therapeutic potential, particularly in the development of new drugs or treatments.
Industry
In the industrial sector, this compound may be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of “Acetanilide, 4’-chloro-2’-(o-chlorobenzoyl)-2-(2-(diethylamino)acetamido)-N-methyl-” would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Acetanilide: A simpler analog with known analgesic and antipyretic properties.
N-Phenylacetamide: Another related compound with similar structural features.
Chlorobenzoyl derivatives: Compounds with similar chlorinated benzoyl groups.
Uniqueness
The uniqueness of “Acetanilide, 4’-chloro-2’-(o-chlorobenzoyl)-2-(2-(diethylamino)acetamido)-N-methyl-” lies in its complex structure, which combines multiple functional groups, potentially leading to diverse chemical reactivity and biological activity.
Properties
CAS No. |
59180-46-0 |
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Molecular Formula |
C22H25Cl2N3O3 |
Molecular Weight |
450.4 g/mol |
IUPAC Name |
2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]-N-[2-(diethylamino)acetyl]acetamide |
InChI |
InChI=1S/C22H25Cl2N3O3/c1-4-27(5-2)14-21(29)25-20(28)13-26(3)19-11-10-15(23)12-17(19)22(30)16-8-6-7-9-18(16)24/h6-12H,4-5,13-14H2,1-3H3,(H,25,28,29) |
InChI Key |
ALMPDHNJPCFJOP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NC(=O)CN(C)C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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